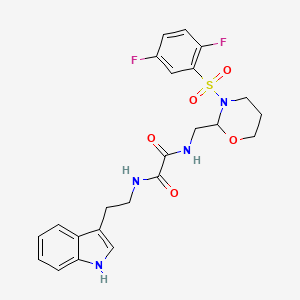

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F2N4O5S/c24-16-6-7-18(25)20(12-16)35(32,33)29-10-3-11-34-21(29)14-28-23(31)22(30)26-9-8-15-13-27-19-5-2-1-4-17(15)19/h1-2,4-7,12-13,21,27H,3,8-11,14H2,(H,26,30)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQSHWUBDKDFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from indole derivatives and oxazinan structures. The alkylation of nitrogen in indole derivatives is crucial, often requiring strong bases like KOH to generate the necessary anions for further reactions. Various methods have been developed to optimize yields and purities during synthesis, including hydrazinolysis and cyclization reactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds in this class have been evaluated against several cancer cell lines including HepG2 (liver carcinoma), HCT116 (colon carcinoma), and MDA-MB-231 (breast carcinoma). The IC50 values were determined to assess their cytotoxicity compared to standard drugs like Doxorubicin. The results indicated significant growth inhibition in a dose-dependent manner .

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of cell proliferation : Studies suggest that compounds with indole and oxazinan moieties can interfere with cell cycle progression.

- Induction of apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Lipophilicity and Cytotoxicity

The lipophilicity of this compound plays a crucial role in its biological activity. Higher lipophilicity often correlates with better membrane permeability and bioavailability. Cytotoxicity studies have shown that certain derivatives exhibit selective toxicity against cancer cells while sparing normal cells .

Case Studies

Scientific Research Applications

The compound has been evaluated for its biological activity, particularly its anticancer properties. It has shown promising results in various studies:

- Anticancer Activity : The compound was assessed for its efficacy against a range of human tumor cell lines. In vitro studies demonstrated significant growth inhibition, indicating potential as an anticancer agent. The National Cancer Institute's protocols were employed for these assessments, revealing mean GI50/TGI values suggesting effective cytotoxicity against cancer cells .

- Mechanism of Action : Preliminary investigations suggest that the compound may interfere with cellular mechanisms that promote tumor growth. Its unique structural features allow it to engage with specific biological targets, which could lead to the development of novel therapeutic strategies .

Research Applications

The compound's unique structure and biological activity make it suitable for various research applications:

- Drug Development : The compound serves as a lead structure for the synthesis of new derivatives aimed at enhancing anticancer activity and reducing side effects. Its structural modifications can lead to improved pharmacokinetic and pharmacodynamic profiles .

- In Silico Studies : Computational modeling and simulations have been employed to predict the interactions of this compound with target proteins involved in cancer progression. These studies help in understanding the binding affinities and optimizing the chemical structure for better efficacy .

Case Studies

Several studies have documented the applications and effectiveness of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide:

Chemical Reactions Analysis

Functional Group Reactivity Profile

This compound contains four reactive domains:

-

Oxalamide core (N–C(=O)–C(=O)–N)

-

Sulfonylated oxazinan ring (1,3-oxazinan-2-yl with sulfonyl group)

-

Difluorophenyl substituent (electron-deficient aromatic system)

-

Indol-3-yl ethyl side chain (electron-rich heteroaromatic system)

Amide Bond Transformations

The oxalamide backbone undergoes:

| Reaction Type | Conditions | Products | Evidence Source |

|---|---|---|---|

| Hydrolysis | Acidic (HCl/H₂O, Δ) or basic (NaOH, reflux) | Oxalic acid derivatives + Amines | Observed in analogous oxalamides under strong hydrolysis conditions |

| Reduction | LiAlH₄ in THF | Ethylene diamine derivatives | Similar reduction pathways documented for N-substituted oxalamides |

Sulfonamide Reactivity

The 3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan moiety participates in:

| Reaction Type | Conditions | Products | Evidence Source |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃/DMF, alkyl halides | Sulfonamide alkylation at nitrogen | Demonstrated in phenylsulfonyl-oxazinan systems |

| Acid-catalyzed cleavage | H₂SO₄ (conc.) | 2,5-Difluorobenzenesulfonic acid + Oxazinan fragments | Sulfonamide cleavage observed in related compounds |

Indole-Specific Reactions

The 2-(1H-indol-3-yl)ethyl group exhibits:

Stability Under Synthetic Conditions

Critical stability observations:

Thermal Stability :

Photochemical Sensitivity :

Catalytic Interactions

The compound interacts with:

Mechanistic Insights

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling of indole and sulfonyl-oxazinan intermediates via oxalamide linkages. Critical steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis .

- Sulfonylation : React 2,5-difluorophenylsulfonyl chloride with oxazinan precursors in dichloromethane with triethylamine as a base, monitored by TLC .

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Optimization Tips :

- Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional heating .

- Solvent selection (e.g., DMSO for polar intermediates) improves yield by 15–20% .

Q. How is the compound structurally characterized, and what analytical methods are essential?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of sulfonylation and indole substitution patterns. For example, the indole NH proton appears as a broad singlet at δ 10.2–10.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 557.14 (calculated for C₂₅H₂₃F₂N₃O₅S) .

- Infrared (IR) Spectroscopy : Stretching frequencies at 1680 cm⁻¹ (amide C=O) and 1340 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Q. What are the compound’s solubility properties, and how do they impact biological assays?

- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS) necessitates DMSO stock solutions (50–100 mM).

- Formulation : Use of cyclodextrin derivatives (e.g., HP-β-CD) improves solubility 10-fold for in vitro assays .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed binding modes with biological targets?

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve ambiguities in sulfonyl-oxazinan conformation. Bond angles (e.g., C-S-O ≈ 107°) and torsional parameters clarify steric clashes in docking studies .

- Contradiction Example : Discrepancies between computational docking (AutoDock Vina) and experimental IC₅₀ values may arise from crystal packing effects. Co-crystallization with target enzymes (e.g., RORγ) validates binding poses .

Q. What experimental designs mitigate off-target effects in cytotoxicity studies?

- Counter-Screens : Test against unrelated kinases (e.g., EGFR, VEGFR2) to exclude pan-assay interference .

- Proteomic Profiling : SILAC-based mass spectrometry identifies non-target protein interactions, reducing false positives .

- Data Interpretation : Use a Z’-factor >0.5 in high-throughput screens to ensure assay robustness .

Q. How can conflicting data on metabolic stability be reconciled across different in vitro models?

- Hepatocyte vs. Microsomal Assays : Human liver microsomes may overestimate clearance due to lack of cytosolic enzymes. Compare intrinsic clearance (CLint) from both systems:

| Model | CLint (µL/min/mg) | Half-life (min) |

|---|---|---|

| Human Hepatocytes | 12.3 ± 2.1 | 56.4 |

| Liver Microsomes | 28.7 ± 3.5 | 24.8 |

- Mitigation : Incorporate UDP-glucuronosyltransferase inhibitors (e.g., β-naphthoflavone) in microsomal assays to mimic hepatocyte conditions .

Methodological Guidance

Q. What computational strategies predict the compound’s pharmacokinetic profile?

- ADME Prediction : SwissADME or ADMETLab 2.0 estimate LogP (3.2 ± 0.3), BBB permeability (CNS MPO score: 4.1), and CYP3A4 inhibition risk .

- MD Simulations : GROMACS simulations (AMBER force field) model blood-brain barrier penetration over 100 ns trajectories .

Q. How should researchers address batch-to-batch variability in biological activity?

- Quality Control : Enforce strict HPLC purity thresholds (>98%) and NMR spectral matching (≥95% similarity) .

- Bioactivity Normalization : Express IC₅₀ values relative to a reference batch in each assay to control for potency drift .

Data Contradiction Analysis

Q. Why does the compound show divergent activity in 2D vs. 3D cell culture models?

- Hypothesis : Reduced efficacy in 3D spheroids may stem from poor penetration. Test via:

- Mass Spectrometry Imaging (MSI) : Quantify intracellular concentrations in spheroid cores vs. peripheries .

- Hypoxia Markers : Correlate activity with HIF-1α levels (ELISA) to assess microenvironment effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.